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Introduction
The synthesis of ammonia via the Haber-Bosch process is a cornerstone of modern chemical

manufacturing, primarily for fertilizer production. However, this process is energy-intensive,

typically requiring high temperatures and pressures. Recent advancements in catalysis have

focused on developing materials that can facilitate ammonia synthesis under milder conditions.

Barium hydride (BaH₂) has emerged as a critical component in a new class of catalysts that

exhibit remarkable activity at lower temperatures.

Barium hydride primarily functions as a promoter or co-catalyst in conjunction with transition

metals such as nickel (Ni), cobalt (Co), and iron (Fe).[1][2][3] Its presence significantly

enhances the catalytic activity of these metals, which are otherwise considered less effective

than traditional iron or ruthenium-based catalysts.[1][4] The synergistic effect between BaH₂

and the transition metal is attributed to several mechanisms, including the facilitation of

nitrogen (N₂) activation, the creation of an energy-favored reaction pathway through relayed

catalysis, and the formation of reactive intermediates.[4]

Two primary mechanisms have been proposed for the role of BaH₂:

Thermocatalytic Process: In this mechanism, BaH₂ acts as a powerful electron donor. It

facilitates the cleavage of the strong N≡N triple bond on the surface of the transition metal, a

critical and often rate-limiting step in ammonia synthesis.[3] The addition of BaH₂ can
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dramatically lower the apparent activation energy for the reaction.[1] For instance, with a Ni

catalyst, the activation energy can be reduced from 150 kJ mol⁻¹ to 87 kJ mol⁻¹.[1]

Chemical Looping Process: This process involves a two-step cycle where BaH₂ first reacts

with N₂ to form a barium imide (BaNH) intermediate, releasing hydrogen gas (H₂).[5][6] In the

subsequent step, the BaNH is hydrogenated to produce ammonia (NH₃) and regenerate the

BaH₂ for the next cycle.[2] This process allows for the separation of the nitrogen fixation and

hydrogenation steps.

These application notes provide an overview of the performance of BaH₂-containing catalysts,

detailed protocols for their preparation and use in ammonia synthesis, and diagrams illustrating

the proposed catalytic cycles.

Data Presentation
The following tables summarize the quantitative data on the performance of various BaH₂-

promoted catalysts for ammonia synthesis, compiled from recent literature.

Table 1: Catalytic Performance of BaH₂-Promoted Catalysts
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Catalyst
System

Temperatur
e (°C)

Pressure
(MPa)

NH₃
Synthesis
Rate (μmol
g⁻¹ h⁻¹)

Apparent
Activation
Energy (Ea,
kJ mol⁻¹)

Reference

Ni-BaH₂ < 300 -

Comparable

to Cs-

Ru/MgO

87 [1]

Ni

(unpromoted)
- - - 150 [1]

BaH₂-

Co/CNT
300 -

2.5x higher

than Cs-

Ru/MgO

58 [4]

BaH₂

(transition-

metal-free)

400 (673 K) - 1230 101.9 [7]

Ni-catalyzed

BaH₂-CL
250 0.1 - - [8]

BaH₂–

BaO/Fe/CaH₂
300 0.9 - - [3]

Table 2: Turnover Frequency (TOF) of a BaH₂-Promoted Iron Catalyst

Catalyst
Temperature
(°C)

Pressure
(MPa)

Turnover
Frequency
(s⁻¹)

Reference

BaH₂–

BaO/Fe/CaH₂
100 0.9 0.23 [3]

BaH₂–

BaO/Fe/CaH₂
300 0.9 12.3 [3]
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Protocol 1: Preparation of a Ni-BaH₂ Catalyst via Ball
Milling
This protocol describes the synthesis of a nickel catalyst promoted with barium hydride using a

high-energy ball milling technique.[5] This method ensures intimate contact between the active

metal and the promoter.

Materials:

Nickel (Ni) powder (99.9% purity)

Barium hydride (BaH₂) powder (99% purity)

Agate or stainless steel ball milling jar and balls

Planetary ball mill

Inert atmosphere glovebox (e.g., argon-filled)

Procedure:

Inside an inert atmosphere glovebox, weigh the desired amounts of Ni powder and BaH₂

powder. A typical weight ratio is 1:1.

Transfer the powders into the ball milling jar.

Add the milling balls to the jar. A ball-to-powder mass ratio of 10:1 to 20:1 is recommended.

Seal the jar tightly inside the glovebox.

Remove the sealed jar from the glovebox and place it in the planetary ball mill.

Mill the powders for a specified duration, for example, 2 hours at 300 rpm.[1] The milling

parameters can be adjusted to control the particle size and dispersion.

After milling, transfer the jar back into the glovebox before opening.
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The resulting fine powder is the Ni-BaH₂ catalyst. Store it under an inert atmosphere until

use.

Protocol 2: Preparation of a Ba-Promoted Co Catalyst
via Impregnation
This protocol details the preparation of a barium-promoted cobalt catalyst supported on carbon,

a method suitable for achieving high dispersion of the promoter.[9]

Materials:

Cobalt precursor (e.g., cobalt nitrate, Co(NO₃)₂)

Barium precursor (e.g., barium nitrate, Ba(NO₃)₂)

High surface area carbon support

Deionized water

Rotary evaporator

Tube furnace

Procedure:

Co Impregnation: a. Dissolve the cobalt nitrate in a minimal amount of deionized water to

form a concentrated solution. b. Add the carbon support to this solution. The volume of the

solution should be just enough to fill the pores of the support (incipient wetness

impregnation). c. Mix thoroughly to ensure uniform wetting. d. Dry the sample in an oven at

120 °C for 12 hours. e. Calcine the dried powder in a tube furnace under a flow of inert gas

(e.g., N₂ or Ar) at 400-500 °C for 4 hours.

Ba Promoter Addition (Co-impregnation method):[9] a. For co-impregnation, dissolve both

the cobalt and barium precursors in deionized water at the desired molar ratio. b. Impregnate

the carbon support with this mixed solution. c. Follow the same drying and calcination steps

as described above.
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Catalyst Reduction: a. Prior to the ammonia synthesis reaction, the calcined catalyst must be

reduced. b. Place the catalyst in the reactor and heat it under a flow of pure H₂ (or a H₂/Ar

mixture) at a temperature of 400-500 °C for 2-4 hours.[1] c. After reduction, cool the catalyst

to the desired reaction temperature under an inert gas flow.

Protocol 3: Evaluation of Catalytic Activity for Ammonia
Synthesis
This protocol describes a general procedure for testing the performance of the prepared BaH₂-

promoted catalysts in a fixed-bed flow reactor system.

Equipment:

Stainless steel fixed-bed reactor

Tube furnace with temperature controller

Mass flow controllers for N₂, H₂, and Ar gases

Back pressure regulator

Gas chromatograph (GC) with a thermal conductivity detector (TCD) for NH₃ analysis, OR an

ammonia trapping system.

Ammonia trapping system: Bubblers containing a standard sulfuric acid (H₂SO₄) solution

(e.g., 5 mM).

Ion chromatograph.

Procedure:

Catalyst Loading: a. Load a precisely weighed amount of the prepared catalyst (e.g., 0.1 g)

into the center of the reactor tube.[7] b. Secure the catalyst bed with quartz wool on both

ends.

Catalyst Pre-treatment/Reduction: a. If not already reduced, perform the in-situ reduction as

described in Protocol 2, step 3.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2025/ta/d4ta08232j
https://www.researchgate.net/publication/365861261_Barium_hydride_activates_Ni_catalyst_for_ammonia_synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ammonia Synthesis Reaction: a. After reduction, cool the reactor to the desired starting

temperature (e.g., 250-400 °C) under an Ar flow.[8] b. Set the system pressure to the desired

value (e.g., 0.1 - 1.0 MPa) using the back pressure regulator.[8] c. Introduce the reactant gas

mixture, typically a 3:1 molar ratio of H₂ to N₂, at a specific total flow rate (e.g., 60 mL min⁻¹).

[7] The weight hourly space velocity (WHSV) is a key parameter to report (e.g., 36,000 mL

g_cat⁻¹ h⁻¹).[7] d. Allow the reaction to stabilize for several hours.

Ammonia Quantification: a. Method A: Online GC Analysis: Periodically, direct the effluent

gas from the reactor to the GC-TCD to determine the concentration of NH₃. b. Method B:

Acid Trapping:[7] i. Pass the effluent gas through the bubblers containing the standard

H₂SO₄ solution for a fixed period. The ammonia in the gas will be neutralized by the acid. ii.

After trapping, analyze the amount of ammonium ions (NH₄⁺) in the solution using an ion

chromatograph.

Data Analysis: a. Calculate the rate of ammonia synthesis using the following formula: Rate

(mol g⁻¹ h⁻¹) = (moles of NH₃ produced) / (catalyst mass (g) × time (h)) b. Repeat the

experiment at different temperatures to determine the apparent activation energy from an

Arrhenius plot.

Mandatory Visualization
Diagram 1: Thermocatalytic Cycle on Ni-BaH₂
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Thermocatalytic cycle on Ni-BaH₂.
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Step 1: Nitridation

Step 2: Hydrogenation

BaH₂

BaNH

 + N₂ → + H₂

H₂

 + H₂ → + NH₃

NH₃

N₂

H₂

Chemical looping process for ammonia synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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